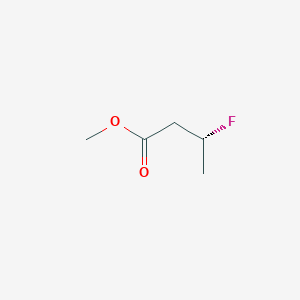

Butanoic acid, 3-fluoro-, methyl ester, (R)-

Beschreibung

Butanoic acid, 3-fluoro-, methyl ester, ®-: is an organic compound with the molecular formula C5H9FO2. It is a derivative of butanoic acid where a fluorine atom is substituted at the third carbon, and the carboxylic acid group is esterified with a methyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Eigenschaften

Molekularformel |

C5H9FO2 |

|---|---|

Molekulargewicht |

120.12 g/mol |

IUPAC-Name |

methyl (3R)-3-fluorobutanoate |

InChI |

InChI=1S/C5H9FO2/c1-4(6)3-5(7)8-2/h4H,3H2,1-2H3/t4-/m1/s1 |

InChI-Schlüssel |

HHVNBSHYSSLWKU-SCSAIBSYSA-N |

Isomerische SMILES |

C[C@H](CC(=O)OC)F |

Kanonische SMILES |

CC(CC(=O)OC)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of butanoic acid, 3-fluoro-, methyl ester, ®- typically involves the esterification of 3-fluorobutanoic acid with methanol. This reaction can be catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction is generally carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods: In an industrial setting, the production of butanoic acid, 3-fluoro-, methyl ester, ®- may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification process.

Analyse Chemischer Reaktionen

Types of Reactions:

Hydrolysis: Butanoic acid, 3-fluoro-, methyl ester, ®- can undergo hydrolysis in the presence of water and an acid or base catalyst to yield 3-fluorobutanoic acid and methanol.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with water.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed:

Hydrolysis: 3-Fluorobutanoic acid and methanol.

Reduction: 3-Fluoro-1-butanol.

Substitution: Various substituted butanoic acid derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry: Butanoic acid, 3-fluoro-, methyl ester, ®- is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound can be used to study the effects of fluorinated esters on biological systems. It may also be used in the development of fluorinated pharmaceuticals.

Medicine: Fluorinated compounds are often explored for their potential therapeutic properties. Butanoic acid, 3-fluoro-, methyl ester, ®- may be investigated for its potential use in drug development.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of new products.

Wirkmechanismus

The mechanism of action of butanoic acid, 3-fluoro-, methyl ester, ®- involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release 3-fluorobutanoic acid, which may interact with enzymes and receptors in biological systems. The fluorine atom can influence the compound’s reactivity and binding affinity, making it a valuable tool in medicinal chemistry.

Vergleich Mit ähnlichen Verbindungen

Butanoic acid, methyl ester: This compound lacks the fluorine atom and has different reactivity and properties.

3-Fluorobutanoic acid: This compound is the acid form without the ester group.

Methyl 3-fluoropropanoate: A similar ester with a shorter carbon chain.

Uniqueness: Butanoic acid, 3-fluoro-, methyl ester, ®- is unique due to the presence of both the fluorine atom and the ester group. This combination imparts distinct chemical and physical properties, making it valuable in various applications.

Biologische Aktivität

Butanoic acid, 3-fluoro-, methyl ester, (R)- is a fluorinated derivative of butanoic acid that has garnered attention due to its potential biological activities. The introduction of fluorine atoms into organic molecules often enhances their pharmacological properties, including increased lipophilicity, metabolic stability, and bioactivity. This article explores the biological activity of this compound by reviewing relevant studies and findings.

The chemical structure of Butanoic acid, 3-fluoro-, methyl ester, (R)- can be represented as follows:

This compound features a methyl ester group and a fluorine atom at the third carbon position of the butanoic acid chain. The presence of the fluorine atom is significant in modifying the compound's interactions with biological targets.

1. Antimicrobial Activity

Recent studies have indicated that various fluorinated compounds exhibit notable antimicrobial properties. For instance, a study examined the cytotoxic activity of synthesized conjugates against Ehrlich’s ascites carcinoma and Dalton’s lymphoma ascites. It was found that compounds with fluorinated groups showed enhanced antimicrobial activity compared to their non-fluorinated counterparts .

| Compound | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (µg/mL) |

|---|---|---|

| 3-Fluoro-Butanoic Acid Ester | 15-20 | 6-12.5 |

| Non-fluorinated Analog | 9-12 | 10-15 |

This table illustrates the improved efficacy of the 3-fluoro derivative in inhibiting microbial growth.

3. Pharmacokinetic Properties

The pharmacokinetic profile of fluorinated compounds often reveals enhanced absorption and distribution characteristics. Research indicates that introducing fluorine can lead to increased membrane permeability and altered metabolic pathways, which may enhance bioavailability . Although direct studies on Butanoic acid, 3-fluoro-, methyl ester, (R)- are sparse, these general trends suggest favorable pharmacokinetic properties.

Case Studies

A notable case study involved the synthesis and evaluation of various fluorinated butanoic acid derivatives in treating tuberculosis. The study highlighted the role of polyketide synthase inhibitors as potential therapeutic agents against Mycobacterium tuberculosis. Compounds similar to Butanoic acid, 3-fluoro-, methyl ester were tested for their ability to inhibit bacterial growth effectively .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.